molecular formula C17H10BrN3O2 B3259978 (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide CAS No. 325857-07-6

(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B3259978
CAS No.: 325857-07-6
M. Wt: 368.2 g/mol
InChI Key: WZUMHSKVWULGCI-UHFFFAOYSA-N
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Description

(2Z)-6-Bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyran) backbone substituted with a bromine atom at position 6, a 3-cyanophenyl imino group at position 2, and a carboxamide moiety at position 3. The Z-configuration of the imino double bond is critical for its stereoelectronic properties . Coumarins are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often modulated by substituents on the core structure .

Properties

IUPAC Name

6-bromo-2-(3-cyanophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O2/c18-12-4-5-15-11(7-12)8-14(16(20)22)17(23-15)21-13-3-1-2-10(6-13)9-19/h1-8H,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUMHSKVWULGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Chromene Core : This is achieved through cyclization reactions involving suitable precursors.
  • Bromination : The chromene core is brominated using agents like N-bromosuccinimide (NBS).
  • Imination : The brominated chromene reacts with 3-cyanobenzaldehyde to form the imine linkage.
  • Carboxamidation : The imine intermediate is treated with a carboxamide source to yield the target compound.

Research indicates that (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide exhibits significant biological activities, particularly in cancer research. Its structural characteristics may enhance its reactivity and interactions with biological targets.

Key Biological Activities:

  • Anticancer Properties : Preliminary studies suggest potential effectiveness against various cancer cell lines.
  • Mechanisms of Action : Investigations into its mechanisms of action are ongoing, focusing on its ability to induce apoptosis in cancer cells.

Applications in Medicinal Chemistry

The compound's unique structure allows for various applications in medicinal chemistry, including:

  • Drug Development : Due to its biological activity, it serves as a lead compound for developing new anticancer agents.
  • Pharmacodynamics Studies : Understanding interaction profiles is crucial for optimizing therapeutic efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity and potential therapeutic applications of this compound:

  • Anticancer Efficacy Study : A study demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines, indicating its potential as an anticancer agent.
  • Mechanistic Insights : Research focused on elucidating the mechanisms by which this compound induces apoptosis, providing insights into its role as a therapeutic agent.
  • Structure-Activity Relationship (SAR) : Investigations into how structural modifications affect biological activity have been conducted, helping to refine future drug design efforts.

Chemical Reactions Analysis

Hydrolysis Reactions

The imine group (–C=N–) and amide linkage (–CONH–) undergo hydrolysis under specific conditions:

Reaction Type Conditions Products
Acidic hydrolysis of imine1M HCl, reflux (4–6 hours)6-bromo-2-oxo-2H-chromene-3-carboxamide + 3-cyanophenylamine
Basic hydrolysis of amide2M NaOH, 80°C (8 hours) 6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxylic acid + aniline

Hydrolysis kinetics depend on substituent electronic effects. The electron-withdrawing cyano group accelerates imine hydrolysis compared to unsubstituted analogs.

Reduction Reactions

The imine and aromatic nitro groups (if present) are reducible:

Reducing Agent Conditions Products
NaBH<sub>4</sub>EtOH, 25°C (2 hours)6-bromo-2-[(3-cyanophenyl)amino]-2H-chromene-3-carboxamide
H<sub>2</sub>/Pd-C1 atm, MeOH (12 hours) Saturated chromane derivative (reduced chromene ring)

Reduction selectivity favors the imine group over the amide under mild conditions.

Nucleophilic Substitution at Bromine

The bromine at position 6 participates in SNAr reactions:

Nucleophile Conditions Products
PiperidineDMF, 120°C, 24 hours6-(piperidin-1-yl)-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide
ThiophenolK<sub>2</sub>CO<sub>3</sub>, DMSO, 100°C 6-(phenylthio)-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide

Reactivity follows the order: Br > Cl in analogous compounds due to better leaving-group ability .

Cyclization and Heterocycle Formation

The compound undergoes cyclization to form fused heterocycles:

Reagent Conditions Product
Hydrazine hydrateEtOH, reflux (6 hours) Chromeno[2,3-d]pyrimidin-4-one derivative
Phenyl isocyanateTHF, 60°C (10 hours) β-Lactam-fused chromene
CS<sub>2</sub>/KOHDMF, 80°C (8 hours) Thiazolidin-4-one hybrid

These reactions exploit the amide’s nucleophilicity and the imine’s electrophilicity .

Oxidation Reactions

Controlled oxidation modifies the chromene ring:

Oxidizing Agent Conditions Products
KMnO<sub>4</sub> (acidic)H<sub>2</sub>SO<sub>4</sub>, 0°C6-bromo-3-cyano-phenylquinoline-2,4-dione
O<sub>3</sub>/Zn-H<sub>2</sub>OCH<sub>2</sub>Cl<sub>2</sub>, -78°C Ring-opened dicarbonyl compound

Oxidation pathways are sensitive to chromene ring substitution patterns .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs differing in substituents on the imino-phenyl ring or carboxamide moiety. These structural variations influence molecular weight, polarity, and biological activity.

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(2Z)-6-Bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide (Target Compound) 3-Cyanophenyl C₁₇H₁₁BrN₃O₂ 385.19 g/mol Strong electron-withdrawing cyano group; moderate polarity.
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide 4-Phenoxyphenyl C₂₂H₁₆BrN₂O₃ 451.28 g/mol Bulky phenoxy group increases hydrophobicity; potential for π-π interactions.
(2Z)-6-Bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide 3-Fluorophenyl C₁₆H₁₀BrFN₂O₂ 361.17 g/mol Fluorine atom enhances electronegativity and metabolic stability.
(2Z)-6-Bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide 4-Chlorophenyl + thiazolyl-carboxamide C₁₉H₁₁BrClN₃O₂S 484.73 g/mol Thiazole ring introduces heterocyclic diversity; chlorine enhances lipophilicity.

Key Structural and Functional Insights

Electronic Effects: The 3-cyanophenyl group in the target compound provides strong electron-withdrawing effects, which may enhance binding affinity to enzymes or receptors reliant on electron-deficient aromatic interactions . The 4-phenoxyphenyl substituent () introduces steric bulk and hydrophobicity, likely reducing solubility but favoring interactions with hydrophobic protein pockets.

Bioactivity Implications: The thiazolyl-carboxamide group in the 4-chlorophenyl analog () adds a heterocyclic motif, which is frequently associated with kinase inhibition or antimicrobial activity. This modification could broaden the compound’s therapeutic scope compared to the simpler carboxamide in the target compound. Fluorine and chlorine atoms () are known to improve metabolic stability and bioavailability by resisting oxidative degradation .

However, this may reduce blood-brain barrier penetration. The thiazole-containing analog () has the highest molecular weight (484.73 g/mol), which could limit oral bioavailability under Lipinski’s rule of five guidelines.

Q & A

What are the optimized synthetic routes for (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide?

Basic Synthesis : The compound can be synthesized via a multi-step process starting with brominated chromene precursors. A key step involves imine formation between a 3-cyanophenylamine derivative and a 6-bromo-chromene-3-carboxaldehyde intermediate under reflux in anhydrous ethanol. Purification is typically achieved via recrystallization using dimethylformamide (DMF) or column chromatography .

Advanced Optimization : To improve yield, consider microwave-assisted synthesis for imine formation, reducing reaction time from hours to minutes. Catalytic amounts of acetic acid can enhance reaction efficiency. Monitor intermediates using TLC with UV-active visualization (254 nm) and confirm purity via HPLC (>95%) .

How can advanced structural characterization resolve ambiguities in NMR data?

Basic Methods : Standard 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) confirm molecular weight and functional groups. For the Z-configuration, NOESY NMR can detect spatial proximity between the imine proton and chromene aromatic protons .

Advanced Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software provides unambiguous confirmation of stereochemistry and crystal packing. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor <0.05 ensure accuracy. Hydrogen bonding networks (e.g., O–H⋯O interactions) can be mapped to explain solubility behavior .

What experimental designs assess biological activity in kinase inhibition studies?

Basic Screening : Use in vitro kinase assays (e.g., ADP-Glo™) to test inhibitory activity against targets like CDK2 or Aurora kinases. IC50_{50} values are determined via dose-response curves (1 nM–100 µM range) .

Advanced Models : For in vivo efficacy, employ xenograft models (e.g., murine colon cancer) with oral administration (10–50 mg/kg). Monitor tumor volume and perform pharmacokinetic analysis (plasma t1/2_{1/2}, bioavailability) using LC-MS/MS. Compare results with structural analogs to establish SAR .

How can solubility challenges in aqueous buffers be mitigated for bioassays?

Basic Approach : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For cell-based assays, pre-dissolve in DMF and dilute in culture media .

Advanced Strategy : Synthesize prodrugs (e.g., phosphate esters) to enhance hydrophilicity. Characterize solubility via shake-flask method in PBS (pH 7.4) and validate stability using 1H^1H-NMR in D2 _2O .

How to address contradictions between computational and experimental binding affinity data?

Basic Resolution : Cross-validate docking predictions (AutoDock Vina) with surface plasmon resonance (SPR) assays. Use a range of ligand concentrations (1–100 µM) to calculate KD _D values .

Advanced Analysis : Perform molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) to assess conformational stability. Mutagenesis studies (e.g., alanine scanning) can identify critical binding residues, reconciling discrepancies .

What methods evaluate thermal stability for formulation development?

Basic Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition onset (typically >200°C) and melting points. Heating rate: 10°C/min under N2 _2 .

Advanced Profiling : Isothermal calorimetry (ITC) quantifies enthalpy changes during degradation. Pair with LC-MS to identify degradation products (e.g., de-bromination or imine hydrolysis) .

How to ensure enantiomeric purity in asymmetric synthesis?

Basic Testing : Chiral HPLC with polysaccharide columns (Chiralpak® AD-H) and hexane:isopropanol mobile phase. Compare retention times with racemic standards .

Advanced Validation : Vibrational circular dichroism (VCD) confirms absolute configuration. Computational VCD spectra (B3LYP/6-31G*) are matched to experimental data for <1% enantiomeric excess (ee) error .

What mechanistic insights can be gained from kinetic studies?

Basic Kinetics : Pseudo-first-order experiments under varying pH (3–10) and temperatures (25–60°C). Monitor reaction progress via UV-Vis at λmax_{\text{max}} = 320 nm .

Advanced Profiling : Stopped-flow spectroscopy captures rapid intermediates (ms timescale). Global fitting of data (e.g., SPECFIT) reveals rate constants and transition states .

How to identify degradation pathways under accelerated storage conditions?

Basic Protocol : Stress testing at 40°C/75% RH for 4 weeks. Analyze samples via UPLC-PDA (C18 column, acetonitrile:H2 _2O gradient). Major degradants (e.g., oxidation at the cyanophenyl group) are quantified .

Advanced Elucidation : High-resolution LC-QTOF-MS/MS fragments degradants (CE = 10–30 eV). Proposed structures are validated via 1H^1H-NMR isolation and 2D-COSY .

What strategies screen for polymorphic forms in crystallization?

Basic Screening : Solvent recrystallization (e.g., ethanol, acetone) with slow evaporation. Analyze forms via PXRD (Cu-Kα radiation) and compare with simulated patterns (Mercury 4.3) .

Advanced Methods : Use high-throughput crystallization robots (e.g., Crystal16®) with 96 solvent combinations. Pair with Raman spectroscopy to detect subtle lattice differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide

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